5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile

Description

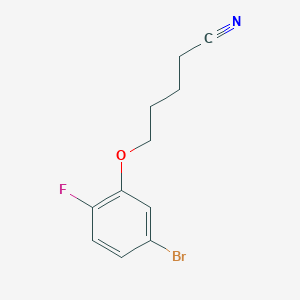

5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile is a nitrile derivative featuring a pentanenitrile backbone substituted with a phenoxy group bearing bromo (Br) and fluoro (F) substituents at the 3- and 6-positions, respectively. This compound belongs to a broader class of halogenated aromatic nitriles, which are of interest in organic synthesis, materials science, and pharmaceutical research due to their electronic properties and reactivity.

Properties

IUPAC Name |

5-(5-bromo-2-fluorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c12-9-4-5-10(13)11(8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOSZGHHAMZUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCCCCC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile typically involves several steps, starting with the preparation of the phenoxy intermediate. The bromination and fluorination of the phenoxy group are critical steps in the synthesis. The reaction conditions often involve the use of bromine and fluorine reagents under controlled temperatures and pressures. Industrial production methods may utilize advanced techniques such as continuous flow reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are investigating its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the molecule can influence its reactivity and binding affinity to biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile with structurally analogous nitriles, focusing on substituent effects, synthesis routes, and applications.

Table 1: Structural and Functional Comparison of Pentanenitrile Derivatives

Key Findings

Substituent Effects on Reactivity and Stability The bromo and fluoro groups in this compound enhance electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). Its isomer, 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile, demonstrates how halogen positioning alters electronic properties and steric hindrance . In contrast, 5-(methylthio)pentanenitrile (from glucosinolate degradation) is volatile and contributes to food aroma, highlighting the role of non-halogen substituents in volatility .

Biological and Material Applications

- 5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile shows the importance of fluorinated nitriles in medical imaging, where stereochemistry and fluorination improve receptor selectivity .

- TAPN exemplifies nitriles as supramolecular building blocks, leveraging neutral guest-host interactions for polymer assembly .

Synthesis and Functionalization Halogenated nitriles like the target compound are typically synthesized via nucleophilic aromatic substitution or Ullmann-type couplings. For example, bromo-fluoro-phenoxy precursors can be coupled with pentanenitrile derivatives under palladium catalysis . Thermal degradation pathways (e.g., in rapeseed oil) favor nitrile formation at high temperatures, suggesting stability of the nitrile group under harsh conditions .

Table 2: Thermal and Chemical Stability Insights

Biological Activity

5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile is a compound of interest due to its potential biological activities, particularly in pharmacological applications. The unique structural features imparted by the bromine and fluorine substitutions on the phenoxy ring enhance its interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : C12H12BrFNO

- Molecular Weight : Approximately 286.14 g/mol

- Structural Characteristics : The compound features a pentanenitrile chain connected to a phenoxy group that is substituted with bromine and fluorine atoms. This configuration is crucial for its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that halogenated phenoxy compounds can inhibit the proliferation of various cancer cell lines, including leukemia cells. The presence of halogens like bromine and fluorine enhances the binding affinity to biological targets, which may improve therapeutic efficacy .

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the growth inhibitory activity of related compounds against L1210 mouse leukemia cells, demonstrating that these compounds exhibited potent inhibition with IC50 values in the nanomolar range. This suggests that this compound could similarly affect cell proliferation through mechanisms involving intracellular signaling pathways .

Antimicrobial Activity

In addition to anticancer effects, preliminary studies suggest that halogenated phenoxy compounds may possess antimicrobial properties. The structural characteristics of this compound could enhance its ability to interact with bacterial membranes or enzymes involved in metabolic pathways, leading to potential therapeutic applications in treating infections.

The mechanism by which this compound exerts its biological effects likely involves:

- Target Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.

- Cell Signaling Pathways : It may interfere with signaling pathways critical for cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Bromo-3-fluoro-phenoxy)butanenitrile | Similar phenoxy group with different carbon chain length | Potential anticancer and antimicrobial activity |

| 5-(4-Bromo-3,5-dimethylphenoxy)pentanenitrile | Contains dimethyl groups enhancing lipophilicity | Enhanced bioavailability and activity |

| 3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile | Different fluorine substitution pattern | Altered reactivity and potential therapeutic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.